molecular formula C8H6Cl2O2 B13149229 1-(2,4-Dichloro-6-hydroxyphenyl)ethanone

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone

Cat. No.: B13149229
M. Wt: 205.03 g/mol
InChI Key: LSMRHCLKFZGRPI-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and one hydroxyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dichlorophenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-6-hydroxybenzoic acid.

    Reduction: Formation of 1-(2,4-dichloro-6-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-6-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-6-hydroxyphenyl)ethanone: Similar structure but with one less chlorine atom.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a methoxy group instead of chlorine atoms.

    1-(2,4,6-Trihydroxyphenyl)ethanone: Contains additional hydroxyl groups instead of chlorine atoms.

Uniqueness

1-(2,4-Dichloro-6-hydroxyphenyl)ethanone is unique due to the presence of both chlorine atoms and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

1-(2,4-dichloro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3

InChI Key

LSMRHCLKFZGRPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Cl)O

Origin of Product

United States

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